molecular formula C9H10BrNO3 B2476963 Methyl 2-amino-4-bromo-5-methoxybenzoate CAS No. 1256955-36-8

Methyl 2-amino-4-bromo-5-methoxybenzoate

Cat. No.: B2476963
CAS No.: 1256955-36-8
M. Wt: 260.087
InChI Key: VLYQTTVQFZRGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Methyl 2-amino-4-bromo-5-methoxybenzoate has several scientific research applications:

Safety and Hazards

This compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements include “H302: Harmful if swallowed” and the precautionary statements include “P264: Wash thoroughly after handling”, “P270: Do not eat, drink or smoke when using this product”, “P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell”, and "P501: Dispose of contents/container to an approved waste disposal plant" .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-bromo-5-methoxybenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-amino-5-methoxybenzoate. The reaction typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. The process requires precise control of reaction conditions, including temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromo-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of methyl 2-amino-4-bromo-5-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-bromo-5-methoxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-amino-4-bromo-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYQTTVQFZRGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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